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An In-depth Technical Guide to 2,2-Dimethyl-3-oxopentanal (CAS: 106921-60-2)

Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-oxopentanal (CAS

No. 106921-60-2), a bifunctional β-keto aldehyde with significant potential as a building block in

organic synthesis and drug discovery. By virtue of its sterically hindered α-quaternary carbon

and two distinct carbonyl functionalities, this compound exhibits unique reactivity that can be

harnessed for the synthesis of complex molecular architectures. This document delves into its

physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity.

Furthermore, it outlines practical experimental protocols and discusses its applications,

particularly within the context of medicinal chemistry, where the integrated gem-dimethyl group

can impart favorable pharmacokinetic properties. This guide is intended for researchers,

synthetic chemists, and drug development professionals seeking to leverage the synthetic

utility of this versatile molecule.

Introduction and Molecular Profile
2,2-Dimethyl-3-oxopentanal is an organic compound featuring both an aldehyde and a ketone

functional group.[1] Structurally, it is a β-keto aldehyde, with the two carbonyl groups separated

by a quaternary carbon atom. This α,α-disubstitution is a critical feature, as the absence of

enolizable α-protons dictates its reactivity, preventing common self-condensation pathways and

offering a stable scaffold for selective chemical transformations.[2][3]
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The molecule is known to form during the atmospheric oxidation of isobutene and has been

studied for its surface chemistry properties.[4] However, its primary value to the scientific

community lies in its role as a versatile intermediate for synthesizing more complex organic

molecules.[1] The gem-dimethyl group, in particular, is a prized structural motif in medicinal

chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve

pharmacokinetic profiles.[5]

Physicochemical and Spectroscopic Data
The fundamental properties of 2,2-dimethyl-3-oxopentanal are summarized below. This data

is essential for its proper handling, characterization, and application in experimental settings.

Property Value Source

CAS Number 106921-60-2 [1][6]

Molecular Formula C₇H₁₂O₂ [1][4][6]

Molecular Weight 128.17 g/mol [4][7]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 165.4 °C (Predicted) [4]

SMILES CCC(=O)C(C)(C)C=O [1]

InChI Key
PVYBKZHBCCMBPS-

UHFFFAOYSA-N
[1][7]

Storage
Inert atmosphere, store in

freezer, under -20°C
[8]

Expected Spectroscopic Signature
While specific spectral data requires experimental acquisition, the structure of 2,2-dimethyl-3-
oxopentanal allows for the confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to:
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A singlet for the aldehydic proton (-CHO) in the downfield region (δ 9-10 ppm).

A quartet for the methylene protons (-CH₂-) of the ethyl group.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

A singlet for the six equivalent protons of the two α-methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature seven distinct resonances:

Two signals in the carbonyl region (>190 ppm), corresponding to the aldehyde and ketone

carbons.

A signal for the quaternary α-carbon.

Signals for the methylene and methyl carbons of the ethyl group.

A signal for the carbons of the two equivalent α-methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong C=O

stretching absorption bands, one for the aldehyde (typically ~1725 cm⁻¹) and one for the

ketone (typically ~1715 cm⁻¹). C-H stretching bands for sp³ and aldehydic carbons will also

be present.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at

m/z = 128. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29)

and the formyl group (M-29).

Synthesis, Reactivity, and Stability
Synthetic Approaches
While detailed, peer-reviewed synthetic procedures for 2,2-dimethyl-3-oxopentanal are not

extensively published, commercial suppliers indicate several potential synthetic routes based

on available precursors.[6][9] General strategies for the synthesis of β-keto aldehydes often

involve variations of condensation reactions.[10][11] For an α,α-disubstituted target like this, a

plausible approach would involve the acylation of a sterically hindered enolate or a related

ketone equivalent.
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Chemical Reactivity: A Tale of Two Carbonyls
The synthetic utility of 2,2-dimethyl-3-oxopentanal stems from the differential reactivity of its

two carbonyl groups and the influence of the adjacent quaternary center.[12]

Electrophilic Centers: Both carbonyl carbons are electrophilic and susceptible to nucleophilic

attack.[10] The aldehyde carbonyl is sterically more accessible and electronically more

reactive than the ketone carbonyl, allowing for selective reactions.[12]

Lack of α-Enolization: The quaternary α-carbon lacks protons, meaning the molecule cannot

enolize at this position. This structural feature prevents intramolecular aldol-type reactions

that might otherwise lead to cyclization or polymerization, a common issue with related 1,4-

dicarbonyl compounds.[13]

Key Transformations:

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using

mild hydride reagents like sodium borohydride (NaBH₄), leaving the ketone intact.[14]

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 2,2-

dimethyl-3-oxopentanoic acid.[15]

Imination and Enamine Formation: The carbonyl groups can react with primary or

secondary amines to form imines and enamines, respectively, providing pathways to

nitrogen-containing heterocycles.[12][14]

Figure 1: Key reactive sites of 2,2-dimethyl-3-oxopentanal.

Stability and Handling Considerations
As a β-dicarbonyl compound, 2,2-dimethyl-3-oxopentanal requires careful handling to ensure

its integrity.[16]

Storage: It should be stored under an inert atmosphere at low temperatures (-20°C) to

minimize degradation.[8]

Oxidation: The aldehyde functionality is susceptible to air oxidation.[16]
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pH Sensitivity: Both strongly acidic and basic conditions can promote degradation pathways.

Basic conditions, in particular, may induce retro-Claisen type cleavage.[16] Some

commercial formulations are stabilized with a weak acid like citric acid to mitigate this.[1]

Experimental Protocol: Selective Reduction
This protocol describes the selective reduction of the aldehyde functionality in 2,2-dimethyl-3-
oxopentanal to yield 2,2-dimethyl-1-hydroxy-3-pentanone. This transformation is a

foundational step for further synthetic elaboration.

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively

reduces aldehydes over ketones at low temperatures due to the greater electrophilicity and

lower steric hindrance of the aldehyde carbonyl.[14]

Materials and Reagents
2,2-Dimethyl-3-oxopentanal

Sodium borohydride (NaBH₄)

Methanol (anhydrous)

Diethyl ether or Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure
Reaction Setup: Dissolve 2,2-dimethyl-3-oxopentanal (1.0 eq) in anhydrous methanol in a

round-bottom flask equipped with a magnetic stir bar.

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes,

ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid
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exotherm and minimizes potential side reactions.

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and

hydrolyze the borate ester intermediate. Self-Validation: The cessation of gas evolution

indicates the complete quenching of the reagent.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue

three times with diethyl ether or ethyl acetate.

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting

crude alcohol via flash column chromatography on silica gel.
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Figure 2: Workflow for the selective reduction of 2,2-dimethyl-3-oxopentanal.

Applications in Drug Discovery and Synthesis
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The unique structure of 2,2-dimethyl-3-oxopentanal makes it a valuable precursor for

synthesizing compounds with desirable pharmacological properties.

Scaffold for Quaternary Centers: It provides direct access to molecules containing a

synthetically challenging α,α-disubstituted carbonyl moiety. Such quaternary centers are

prevalent in many natural products and pharmaceutically active compounds.

The gem-Dimethyl Effect: The presence of the 2,2-dimethyl group is of particular interest in

drug design. This motif can:

Enhance Metabolic Stability: It blocks sites of potential metabolic oxidation (α-

hydroxylation), which can prolong the half-life of a drug candidate.[5]

Conformational Rigidity: It acts as a "conformational lock," restricting bond rotation and

pre-organizing a molecule into a specific conformation that may be optimal for binding to a

biological target.[5]

Improve Lipophilicity: It can fine-tune the lipophilicity of a molecule, impacting its solubility,

permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) properties.[5]

Heterocycle Synthesis: The 1,4-dicarbonyl relationship (post-reduction of the aldehyde) is a

classic precursor for synthesizing five-membered heterocycles like furans, pyrroles, and

thiophenes via Paal-Knorr synthesis, which are common scaffolds in pharmaceuticals.

Ligand Development: The bifunctional nature of the molecule allows it to be used as a ligand

in coordination chemistry.[4]

Conclusion
2,2-Dimethyl-3-oxopentanal is more than a simple dicarbonyl compound; it is a specialized

chemical tool. Its defining feature—the quaternary α-carbon—prevents unwanted side

reactions while providing a stable core for building molecular complexity. The differential

reactivity of its aldehyde and ketone groups enables chemists to perform selective, stepwise

transformations. For drug development professionals, its structure incorporates the valuable

gem-dimethyl group, a well-established motif for enhancing the drug-like properties of

therapeutic candidates. By understanding its properties, reactivity, and handling requirements,
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researchers can effectively unlock the synthetic potential of this powerful and versatile building

block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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